cis-1,2-Cyclohexanedimethanamine

Descripción general

Descripción

Cis-1,2-Cyclohexanedimethanamine is a useful research compound. Its molecular formula is C8H18N2 and its molecular weight is 142.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Cis-1,2-Cyclohexanedimethanamine (CHDMA) is a compound of increasing interest due to its unique structural properties and potential biological activities. This article explores the biological activity of CHDMA, focusing on its synthesis, characterization, and implications for various applications, particularly in the fields of medicine and materials science.

Chemical Structure and Properties

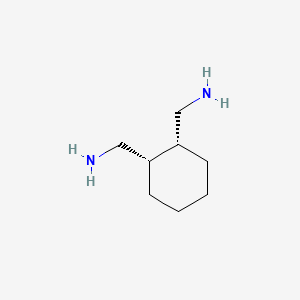

This compound has the molecular formula and features two amine groups attached to a cyclohexane ring. This structure contributes to its unique physical and chemical properties, including solubility in various solvents and potential interactions with biological molecules.

Synthesis and Characterization

The synthesis of CHDMA can involve several methods, including the reduction of corresponding cyclohexanedicarboxylic acids or through the reaction of cyclohexene with amine derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) are employed to confirm the structure and assess the thermal properties of the synthesized compound .

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of CHDMA. Antioxidants are crucial in preventing oxidative stress-related damage in cells. In vitro assays have demonstrated that CHDMA exhibits significant radical scavenging activity, which may be attributed to its ability to donate electrons or hydrogen atoms to free radicals .

Antimicrobial Activity

CHDMA has shown promising antimicrobial activity against various bacterial strains. In one study, it was tested against Gram-positive and Gram-negative bacteria, revealing effective inhibition of growth at certain concentrations. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis .

Anti-inflammatory Effects

The anti-inflammatory properties of CHDMA have also been investigated. In cellular models, CHDMA reduced the production of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory conditions. This effect may involve modulation of signaling pathways associated with inflammation .

Case Study 1: Antioxidant Activity

In a controlled experiment assessing the antioxidant activity of CHDMA, concentrations ranging from 10 µM to 100 µM were tested using DPPH radical scavenging assays. The results indicated a dose-dependent increase in antioxidant capacity, with an IC50 value determined at approximately 50 µM.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 15 |

| 50 | 45 |

| 100 | 75 |

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of CHDMA against E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL for E. coli and 16 µg/mL for S. aureus.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

Aplicaciones Científicas De Investigación

Polyurethane and Polyurea Production

CHDMA is extensively used in the synthesis of polyurethanes and polyureas. Its functionality as a diamine allows it to react with isocyanates to form urethane linkages, which are crucial for producing flexible and rigid foams, coatings, and elastomers. The properties of the resulting polymers can be tailored by adjusting the ratio of CHDMA to other reactants.

Epoxy Curing Agent

As a curing agent for epoxy resins, CHDMA facilitates the cross-linking process, enhancing the thermal and mechanical properties of the final product. Its application in epoxy formulations leads to materials with improved durability and resistance to environmental factors.

Polyamides

CHDMA can also be utilized in the production of polyamides. These polymers are known for their strength and thermal stability, making them suitable for engineering applications.

| Application Type | Description | Benefits |

|---|---|---|

| Polyurethane | Forms flexible/rigid foams and coatings | Versatile properties |

| Epoxy Resins | Acts as a curing agent | Enhanced durability |

| Polyamides | Used in high-performance engineering materials | High strength and thermal stability |

Potential Therapeutic Uses

Recent studies have indicated that CHDMA may have potential therapeutic applications due to its structural similarity to other biologically active compounds. Research is ongoing to explore its effects on neurotransmitter systems, particularly in relation to serotonin receptors, which could position it as a candidate for treating mood disorders.

Synthesis of Bioactive Compounds

CHDMA serves as an intermediate in the synthesis of various bioactive compounds. Its ability to form stable complexes with certain biological targets makes it a valuable building block in medicinal chemistry.

Case Study 1: Epoxy Resin Development

A study demonstrated that incorporating CHDMA into epoxy formulations significantly improved mechanical properties compared to traditional curing agents. The resulting composites exhibited greater tensile strength and impact resistance, making them suitable for automotive applications.

Case Study 2: Polyurethane Foams

Research on polyurethane foams produced with CHDMA revealed that adjusting the amine content led to variations in foam density and elasticity. This adaptability allows manufacturers to customize products for specific applications, such as insulation or cushioning materials.

Propiedades

IUPAC Name |

[(1R,2S)-2-(aminomethyl)cyclohexyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c9-5-7-3-1-2-4-8(7)6-10/h7-8H,1-6,9-10H2/t7-,8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYVWDMHYNGVGE-OCAPTIKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)CN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623423 | |

| Record name | [(1R,2S)-Cyclohexane-1,2-diyl]dimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70795-45-8 | |

| Record name | [(1R,2S)-Cyclohexane-1,2-diyl]dimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.